2-(tert-Butyl)-1H-indol-4-amine
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Overview
Description
2-(tert-Butyl)-1H-indol-4-amine is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The tert-butyl group attached to the indole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier formylation of 4-bromo-1H-indole, followed by reduction and protection steps . The reaction conditions often include the use of reagents such as sodium borohydride for reduction and tert-butyl(dimethyl)silyl chloride for protection.
Industrial Production Methods
Industrial production methods for 2-(tert-Butyl)-1H-indol-4-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups to the indole ring.
Scientific Research Applications
2-(tert-Butyl)-1H-indol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 2-(tert-Butyl)-1H-indole
- 2-(tert-Butyl)-1H-indol-3-amine
- 2-(tert-Butyl)-1H-indol-5-amine
Uniqueness
What sets 2-(tert-Butyl)-1H-indol-4-amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The position of the tert-butyl group on the indole ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-tert-butyl-1H-indol-4-amine |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)11-7-8-9(13)5-4-6-10(8)14-11/h4-7,14H,13H2,1-3H3 |
InChI Key |
ZPEPKDZMHJBFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=CC=C2N1)N |
Origin of Product |
United States |
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